molecular formula C24H14N2O B12003101 3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile

3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile

Cat. No.: B12003101
M. Wt: 346.4 g/mol
InChI Key: NUCOTJOBFCIJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is used primarily in research and experimental applications.

Preparation Methods

The preparation of SALOR-INT L450286-1EA involves synthetic routes that typically include the reaction of naphthoyl chloride with pyrroloisoquinoline under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The industrial production methods for this compound are not widely documented, but laboratory synthesis is the primary method of preparation .

Chemical Reactions Analysis

SALOR-INT L450286-1EA undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SALOR-INT L450286-1EA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SALOR-INT L450286-1EA involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

SALOR-INT L450286-1EA can be compared with other similar compounds, such as:

    3-(2-Naphthoyl)pyrrole: Similar in structure but lacks the isoquinoline moiety.

    1-Naphthoylindole: Contains an indole ring instead of the pyrroloisoquinoline structure.

    Naphthoylbenzamide: Features a benzamide group instead of the carbonitrile group.

The uniqueness of SALOR-INT L450286-1EA lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H14N2O

Molecular Weight

346.4 g/mol

IUPAC Name

3-(naphthalene-2-carbonyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile

InChI

InChI=1S/C24H14N2O/c25-15-20-14-22(26-12-11-17-6-3-4-8-21(17)23(20)26)24(27)19-10-9-16-5-1-2-7-18(16)13-19/h1-14H

InChI Key

NUCOTJOBFCIJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC(=C4N3C=CC5=CC=CC=C54)C#N

Origin of Product

United States

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